molecular formula C21H22N4O4S B2614961 2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide CAS No. 897621-88-4

2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide

Cat. No. B2614961
CAS RN: 897621-88-4
M. Wt: 426.49
InChI Key: MZMJOYNDLJBAJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole derivatives are known to undergo various chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

The compound is likely to share similar physical and chemical properties with other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of derivatives similar to the compound . For instance, a study explored the synthesis of 1,3,4-thiadiazole derivatives showing significant antimicrobial activities against various microbial strains (Noolvi et al., 2016). Another research demonstrated that certain derivatives exhibited potent antibacterial effects, with some compounds showing bactericidal and bacteriostatic activities at high levels (Behrami & Dobroshi, 2019).

Anticancer and Antiviral Activities

Research has also been conducted on the anticancer and antiviral potential of similar compounds. For instance, a study synthesized 2-pyrazoline-substituted 4-thiazolidinones, with some showing selective inhibition of leukemia cell lines and high activity against certain virus strains (Havrylyuk et al., 2013). Additionally, other compounds were synthesized to test against different human tumor cell lines, demonstrating reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Anti-Inflammatory Activities

The anti-inflammatory potential of related compounds has also been studied. A synthesis approach led to the creation of compounds showing significant anti-inflammatory effects, comparable to known anti-inflammatory drugs (Lesyk et al., 2003). Moreover, certain derivatives were found to have both antioxidant and anti-inflammatory activities, suggesting their potential in treating related conditions (Koppireddi et al., 2013).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities.

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-16-9-7-14(8-10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-5-3-4-6-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMJOYNDLJBAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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